(4As,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone (4As,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.: 52346-14-2
VCID: VC0160727
InChI: InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14-/m0/s1
SMILES: C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

(4As,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone

CAS No.: 52346-14-2

Reference Standards

VCID: VC0160727

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

(4As,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone - 52346-14-2

CAS No. 52346-14-2
Product Name (4As,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name (4aS,8aS)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one
Standard InChI InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14-/m0/s1
Standard InChIKey KIGUODXTRRRCCD-KBPBESRZSA-N
Isomeric SMILES C1CN(C[C@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3
SMILES C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3
Canonical SMILES C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3
Appearance Powder
PubChem Compound 10879687
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator